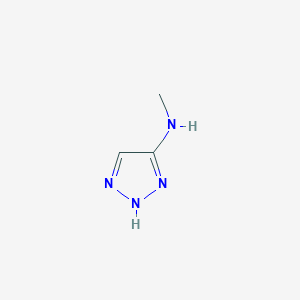

N-methyl-2H-1,2,3-triazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6N4 |

|---|---|

Molecular Weight |

98.11 g/mol |

IUPAC Name |

N-methyl-2H-triazol-4-amine |

InChI |

InChI=1S/C3H6N4/c1-4-3-2-5-7-6-3/h2H,1H3,(H2,4,5,6,7) |

InChI Key |

ZOGSYJVIRUPBEA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NNN=C1 |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity and Transformation of N Methyl 2h 1,2,3 Triazol 4 Amine

Tautomerism and Isomerism of Triazoles, with Emphasis on 2H-1,2,3-Triazole-4-amines

The phenomenon of tautomerism is central to understanding the chemistry of triazoles. In the case of N-methyl-2H-1,2,3-triazol-4-amine, the discussion of tautomerism primarily revolves around the potential for prototropic shifts in the unsubstituted parent triazole and the influence of the methyl and amino groups on the stability of different isomeric forms. While the N-methyl group locks the substitution at the N2 position, the principles of tautomerism in the parent 1,2,3-triazole ring are foundational.

Quantum Chemical Studies on Tautomeric Equilibria in Gas Phase and Solution

Quantum chemical calculations have been instrumental in elucidating the tautomeric preferences of 1,2,3-triazoles. For the parent 1,2,3-triazole, two primary tautomers exist: 1H-1,2,3-triazole and 2H-1,2,3-triazole. ijsr.net Computational studies consistently show that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov This preference is attributed to the electronic arrangement and lone-pair repulsions within the five-membered ring.

In solution, the tautomeric equilibrium is sensitive to the solvent's polarity. Polar solvents tend to stabilize the 1H-tautomer to a greater extent due to its larger dipole moment. nih.gov For this compound, the N-methylation precludes the 1H/2H tautomerism of the ring itself. However, the amino group can theoretically exhibit amino-imino tautomerism. Computational studies on related 4-aminotriazoles can provide insight. For 3-amino-1,2,4-triazole, theoretical studies have shown that the amino form is generally more stable than the imino tautomers. ijsr.net

The following table summarizes the relative stability of parent 1,2,3-triazole tautomers based on computational studies.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Notes |

|---|---|---|

| 1H-1,2,3-triazole | +3.5 to +4.5 | Higher energy tautomer |

| 2H-1,2,3-triazole | 0.0 | More stable tautomer |

Experimental Validation of Tautomeric Forms (e.g., Spectroscopic Fingerprints)

Experimental techniques provide crucial validation for the theoretical predictions of tautomeric forms. Millimeter-wave spectroscopy has been a powerful tool in this regard. For the parent 1,2,3-triazoles, spectroscopic studies have confirmed the greater abundance of the 2H-tautomer in the gas phase. nih.gov The rotational spectra of the 2H-tautomer are more intense, which is consistent with its higher population. nih.gov

In the solid state and in solution, both tautomers of 1,2,3-triazole can be present. nih.gov Spectroscopic methods such as NMR and IR are used to characterize the tautomeric forms of triazoles. For substituted triazoles, the chemical shifts in ¹H and ¹³C NMR spectra, as well as the vibrational frequencies in IR spectra, are sensitive to the tautomeric form. For instance, in 4-amino-3,5-dimethyl-1,2,4-triazole, the proton signals of the methyl groups show distinct shifts depending on whether the compound exists as the amine or a Schiff base derivative, which can be seen as a form of imino tautomer. mdpi.com

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is generally considered an aromatic system, which influences its reactivity. The presence of three nitrogen atoms makes the ring electron-deficient, which in turn affects its susceptibility to electrophilic and nucleophilic attack.

Nucleophilic Attack and Ring Transformations

The electron-deficient character of the 1,2,3-triazole ring makes it more susceptible to nucleophilic attack. Nucleophilic substitution can occur, particularly if a good leaving group is present on the ring. For instance, halogenated triazoles can undergo nucleophilic displacement. rsc.org

Ring transformations of 1,2,3-triazoles are also known, often initiated by nucleophilic attack or thermal/photochemical conditions. In some cases, N-acylated NH-1,2,3-triazoles can undergo ring cleavage upon treatment with electrophiles, leading to the formation of various nitrogen-containing heterocycles. rsc.org The stability of the this compound ring would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Reactivity of the 4-Amino Group

The 4-amino group on the triazole ring is a key functional group that significantly influences the molecule's reactivity. It can act as a nucleophile and can be involved in a variety of chemical transformations.

The amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds. For example, 4-amino-3,5-dimethyl-1,2,4-triazole readily reacts with benzaldehydes to form stable hemiaminals or Schiff bases, depending on the reaction conditions and the substituents on the benzaldehyde. mdpi.com The nucleophilicity of the amino group is influenced by the electronic properties of the triazole ring.

Furthermore, the amino group can direct the regioselectivity of reactions on the triazole ring. In electrophilic substitution reactions, the amino group's activating and directing effects would compete with the deactivating effect of the triazole ring itself.

The following table provides a summary of the expected reactivity of this compound based on the chemistry of related compounds.

| Reaction Type | Expected Reactivity | Key Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Generally difficult; substitution at C5 favored if it occurs. | Electron-deficient triazole ring vs. activating amino group. |

| Nucleophilic Substitution | Possible if a leaving group is present on the ring. | Electron-deficient nature of the triazole ring. |

| Reactions of the 4-Amino Group | Acts as a nucleophile; undergoes acylation, alkylation, condensation. | Nucleophilicity of the amino group. |

Amine Basicities and Proton Affinities

The basicity of heterocyclic amines is influenced by the electronic nature of the heterocyclic ring. The 1,2,3-triazole ring is generally considered to be electron-withdrawing, which tends to decrease the basicity of the exocyclic amino group compared to a simple alkylamine. However, the specific isomer, in this case, the N-methyl-2H variant, along with the position of the amino group, modulates this effect.

Table 1: Comparison of Basicity Data for Related Aminotriazoles

| Compound | pKa (Conjugate Acid) | Comments |

| 4-Amino-1,2,4-triazole (B31798) | 2.45, 10.04 | Exhibits two pKa values corresponding to protonation of the ring and the amino group. |

| 1H-1,2,3-Triazol-4-amine | Not specified | Basicity is influenced by the tautomeric form and position of the amino group. |

| This compound | Not specified | Basicity is expected to be influenced by the electron-donating effect of the methyl group and the electronic nature of the 2H-1,2,3-triazole ring. |

Note: The table is populated with available data for related compounds to provide context. Specific data for this compound requires experimental determination.

Proton affinity (PA) in the gas phase is another measure of basicity. The PA of this compound would similarly be affected by the electronic characteristics of the N-methylated triazole system.

Diazotization and Subsequent Reactions

As a primary heteroaromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.orgbyjus.com The process converts the amino group into a diazonium salt, which is a versatile intermediate for further chemical transformations. organic-chemistry.org

The mechanism of diazotization proceeds through several steps:

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and then loses water to form the highly electrophilic nitrosonium ion (NO⁺). byjus.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the nitrosonium ion.

Deprotonation and Tautomerization: The resulting intermediate undergoes deprotonation to form an N-nitrosamine. In the presence of excess acid, the N-nitrosamine is protonated on the oxygen atom, followed by tautomerization to a diazohydroxide. byjus.com

Formation of the Diazonium Ion: The diazohydroxide is then protonated on the oxygen, and a molecule of water is eliminated to yield the N-methyl-2H-1,2,3-triazol-4-yldiazonium ion.

The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions. These reactions, often referred to as Sandmeyer-type reactions, allow for the replacement of the diazonium group with a wide variety of substituents, including halogens, cyano groups, and hydroxyl groups. This provides a powerful synthetic route to introduce diverse functional groups onto the C4 position of the triazole ring. A tandem diazotization/cyclization approach has also been developed for the synthesis of fused 1,2,3-triazinone systems from related amino-heterocycles. nih.gov

Condensation Reactions

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed via a nucleophilic addition-elimination mechanism to form imines, also known as Schiff bases.

The general mechanism involves:

Nucleophilic Addition: The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have shown that stable hemiaminals can be formed. mdpi.comresearchgate.net

Dehydration: The hemiaminal intermediate is often unstable and can eliminate a molecule of water to form the C=N double bond of the imine. This step is typically acid-catalyzed.

The rate and equilibrium of the condensation reaction can be influenced by several factors, including the reactivity of the carbonyl compound, the solvent, and the pH of the reaction medium. For example, research on related aminotriazoles has shown that the yield of hemiaminal can be higher in apolar aprotic solvents. mdpi.com The formation of Schiff bases from aminotriazoles is a common strategy in the synthesis of various biologically active compounds and ligands for coordination chemistry. nih.gov

Metal-Catalyzed C-H Functionalization of Triazole Rings and its Relevance to this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including triazoles. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. nih.gov For this compound, the C-H bond at the C5 position of the triazole ring is a prime target for such transformations.

Regioselectivity in C-H Activation

A key challenge in C-H functionalization is controlling the regioselectivity. In many heterocyclic systems, there are multiple C-H bonds that could potentially react. For this compound, the situation is simplified as there is only one C-H bond on the triazole ring, located at the C5 position. Therefore, any metal-catalyzed C-H functionalization of the triazole ring in this molecule is expected to occur exclusively at this position.

In more complex triazole derivatives, the regioselectivity is governed by a combination of electronic and steric factors, as well as the nature of the catalyst and any directing groups present. nih.govresearchgate.net For instance, in 1-substituted 1,2,3-triazoles, C-H activation often occurs preferentially at the C5 position due to its higher acidity and the electronic influence of the adjacent nitrogen atoms. rsc.org The use of a directing group, which coordinates to the metal catalyst and positions it in proximity to a specific C-H bond, is a common strategy to achieve high regioselectivity. nih.govacs.org In the case of this compound, the exocyclic amino group or a derivative thereof could potentially act as a directing group to facilitate C-H activation at the C5 position.

Mechanistic Pathways of Metal-Catalyzed Coupling Reactions

The mechanisms of metal-catalyzed C-H functionalization reactions are diverse and depend on the metal catalyst (e.g., palladium, copper, iron), the oxidant (if required), and the coupling partner. consensus.appyoutube.com A common mechanistic paradigm, particularly for palladium-catalyzed arylations, is the concerted metalation-deprotonation (CMD) pathway. nih.gov

A plausible mechanistic cycle for the palladium-catalyzed C5-arylation of this compound with an aryl halide (Ar-X) can be described as follows:

C-H Activation/Metalation: The Pd(II) catalyst reacts with the triazole substrate. A base assists in the deprotonation of the C5-H bond, leading to the formation of a palladacycle intermediate. This is the key C-H activation step.

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the triazole moiety on the palladium center couple and are eliminated from the metal, forming the C5-arylated product. This step regenerates a Pd(II) species.

Catalyst Regeneration: The Pd(II) species can then re-enter the catalytic cycle.

Copper-catalyzed reactions often follow different mechanistic pathways. For example, a proposed mechanism for the copper-catalyzed amination of a 2-aryl-1,2,3-triazole N-oxide involves coordination of the copper catalyst at the C5 position, followed by reaction with the amine and subsequent reductive elimination. nih.gov The synthesis of various substituted 1,2,3-triazoles has been achieved through copper-catalyzed multicomponent reactions, highlighting the versatility of this metal in triazole chemistry. nih.govfrontiersin.org

Table 2: Common Catalytic Systems for Triazole C-H Functionalization

| Catalyst/Metal | Ligand/Additive | Typical Reaction | Reference |

| Pd(OAc)₂ | Phosphine ligands, Carboxylic acids | C-H Arylation | nih.gov |

| CuI / Cu(OAc)₂ | DMEDA, 1,10-Phenanthroline | C-H Arylation, Amination | nih.govrsc.org |

| Iron salts | Triazole-based directing groups | C-H Alkylation, Arylation | nih.govacs.org |

This table summarizes common catalytic systems used for the functionalization of triazole rings, which are relevant to the potential reactivity of this compound.

Strategic Functionalization and Derivatization Approaches for N Methyl 2h 1,2,3 Triazol 4 Amine

Functionalization at the Amino Group (N4)

The primary amino group at the N4 position of N-methyl-2H-1,2,3-triazol-4-amine serves as a key handle for a range of chemical transformations, including acylation, sulfonylation, alkylation, arylation, and condensation reactions to form Schiff bases and imines.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the N4-amino group facilitates its reaction with various acylating and sulfonylating agents. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related amino-triazole systems.

Acylation: The reaction of 4-amino-1,2,4-triazole (B31798) derivatives with acyl chlorides, such as acetyl chloride, in an appropriate solvent like dry benzene, leads to the formation of the corresponding N-acyl derivatives rsc.org. This transformation typically proceeds smoothly, affording the acylated products in good yields. The resulting amides are valuable intermediates for further synthetic manipulations.

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by reacting the aminotriazole with sulfonyl chlorides in the presence of a base. For instance, the reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using triethylamine as a base yields the corresponding N-sulfonylated product regioselectively nih.gov. This approach is distinguished by its generally high yields and operational simplicity nih.gov. The synthesis of 4-sulfonyl-1,2,3-triazoles has also been accomplished through a three-component reaction involving aromatic ketones, sodium sulfinates, and azides, catalyzed by copper(II) chloride nih.gov.

A representative table of acylation and sulfonylation reactions on related amino-triazole cores is presented below, illustrating the general conditions and outcomes.

| Reagent | Product Type | Catalyst/Base | Solvent | Yield | Reference |

| Acetyl chloride | N-acyl derivative | - | Dry Benzene | Good | rsc.org |

| Benzenesulfonyl chloride | N-sulfonyl derivative | Triethylamine | Dichloromethane | Good | nih.gov |

| Sodium p-toluenesulfinate | 4-Sulfonyl-1,2,3-triazole | CuCl₂/TMEDA | DMSO | 34-89% | nih.gov |

Alkylation and Arylation at the Amino Nitrogen

The N4-amino group can also undergo alkylation and arylation, providing access to secondary and tertiary amine derivatives.

Alkylation: While direct N-alkylation of the amino group of this compound is not extensively detailed in the literature, methods for the N-alkylation of the triazole ring itself are well-established and suggest the feasibility of amino group alkylation under appropriate conditions frontiersin.orgnih.govmdpi.com. The synthesis of N-alkyl-5-amino-1,2,3-triazoles has been achieved through copper-catalyzed reactions of alkynes, alkyl azides, and thiosulfonates or selenosulfonic esters nih.gov.

Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has been successfully applied to the N-arylation of various aminoheterocycles rsc.orgnih.govwikipedia.orgorganic-chemistry.org. This reaction typically involves the coupling of an amino-substituted heterocycle with an aryl halide in the presence of a palladium catalyst, a suitable ligand (often a bulky phosphine or N-heterocyclic carbene), and a base rsc.orgnih.gov. While specific examples for this compound are scarce, the successful arylation of 5-amino-1,2,3-triazoles and 3(5)-amino-1,2,4-triazoles suggests that this methodology is applicable rsc.orgnih.gov. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity rsc.orgnih.gov.

The following table summarizes representative conditions for the Buchwald-Hartwig arylation of related aminotriazoles.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield | Reference |

| (Het)aryl halides | [(THP-Dipp)Pd(cinn)Cl] | Expanded-ring NHC | t-BuONa | 1,4-Dioxane | High | nih.gov |

| Aryl chlorides/bromides | Pd complex | IPr*OMe | - | - | Good to Excellent | rsc.org |

Formation of Schiff Bases and Imines

The condensation of the primary amino group of this compound with aldehydes or ketones provides a straightforward route to the corresponding Schiff bases or imines. This reaction is a fundamental transformation in organic chemistry and has been widely applied to various aminotriazoles nih.govchemmethod.comnih.govdergipark.org.trmdpi.comresearchgate.net.

The reaction is typically carried out by refluxing an equimolar mixture of the aminotriazole and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid nih.govchemmethod.commdpi.com. For instance, 4-amino-1,2,4-triazole derivatives readily react with a variety of aromatic aldehydes to afford the desired Schiff bases in excellent yields nih.gov. Sonochemical methods have also been employed to accelerate this reaction, providing the products in very short reaction times nih.gov.

A summary of representative Schiff base formation reactions with aminotriazoles is provided in the table below.

| Carbonyl Compound | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Aromatic aldehydes | - | Methanol (B129727) | ~5 h (reflux) | Excellent | nih.gov |

| Aromatic aldehydes | - | Methanol | 3-5 min (ultrasound) | Excellent | nih.gov |

| Substituted benzaldehydes | Acetic acid | - | - | - | chemmethod.comdergipark.org.tr |

| Aromatic aldehydes | HCl | Ethanol | 6 h (reflux) | High | mdpi.com |

Functionalization at the Triazole Ring Carbons (C5)

The C5 position of the 1,2,3-triazole ring offers another site for functionalization, allowing for the introduction of various substituents through halogenation followed by cross-coupling reactions or through direct C-H bond activation methodologies.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Halogenation: The triazole ring can be halogenated at the C5 position, providing a versatile handle for subsequent cross-coupling reactions. While direct halogenation of this compound is not explicitly described, the halogenation of related 2-substituted-1,2,3-triazoles has been achieved with high regioselectivity via sp2 C-H activation rsc.org. Similarly, 1,2,3-triazole N-oxides are readily halogenated st-andrews.ac.uk. The reaction of diazomethane with cyanogen bromide has been shown to produce a mixture of N-methyl derivatives of 4-bromo-1,2,3-triazole scispace.com.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, and it is a powerful tool for the formation of carbon-carbon bonds rsc.orglibretexts.orgresearchgate.netnih.gov. 5-Halo-1,2,3-triazoles have been successfully employed as substrates in Suzuki-Miyaura cross-coupling reactions to synthesize 1,4,5-trisubstituted-1,2,3-triazoles rsc.org. These reactions are often mediated by palladium complexes with N-heterocyclic carbene ligands and can be performed in environmentally friendly solvents like water rsc.org.

Sonogashira Coupling: The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that involves the reaction of a terminal alkyne with an aryl or vinyl halide wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org. This reaction provides a direct route to alkynyl-substituted triazoles, which are valuable building blocks in various fields. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base wikipedia.orglibretexts.org. Copper-free Sonogashira couplings have also been developed nih.gov.

The table below provides a general overview of the conditions for these cross-coupling reactions on halo-triazoles.

| Reaction Type | Catalyst | Co-catalyst/Ligand | Base | Solvent | Reference |

| Suzuki-Miyaura | Expanded-ring NHC palladium complex | - | - | Water | rsc.org |

| Sonogashira | Palladium complex | Copper(I) | Amine | Various | wikipedia.orglibretexts.org |

| Copper-Free Sonogashira | [DTBNpP] Pd(crotyl)Cl | - | TMP | DMSO | nih.gov |

Direct C-C Bond Formation Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, avoiding the pre-functionalization step of halogenation rsc.orgresearchgate.netsioc-journal.cnscispace.combohrium.com.

Direct C-H Arylation: Palladium-catalyzed direct C-5 arylation of N-aryl substituted 1,2,3-triazoles has been reported, providing a straightforward route to 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles rsc.orgresearchgate.net. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base in a high-boiling solvent like DMF rsc.org. The reaction has been shown to be applicable to 1,4-disubstituted 1,2,3-triazoles, resulting in good yields of the C-5 arylated products rsc.org. The catalytic cycle is proposed to proceed through a concerted metalation-deprotonation (CMD) pathway rsc.org.

An intramolecular carbonylative C-H functionalization of 1-(2-bromoaryl)-1,2,3-triazoles has also been developed for the synthesis of triazolo[1,5-a]indolones, showcasing a novel C-H activation strategy on the triazole ring scispace.com.

The following table summarizes the general conditions for the direct C-H arylation of 1,2,3-triazoles.

| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ | Tris(o-tolyl)phosphine | Cs₂CO₃ | DMF | 100 °C | 66-84% | rsc.org |

Introduction of Energetic Moieties (e.g., Azido, Nitro)

The incorporation of energetic functionalities, such as azido (-N₃) and nitro (-NO₂) groups, into the this compound framework is a key strategy in the pursuit of novel energetic materials. These groups contribute to a high nitrogen content and a positive oxygen balance, which are critical parameters for high-performing energetic compounds.

The primary amino group of this compound is the principal site for the introduction of an azido moiety. A common synthetic route involves the diazotization of the amino group, followed by a substitution reaction with an azide (B81097) salt. This two-step process first converts the amine into a diazonium salt intermediate, which is then displaced by the azide anion to yield the corresponding 4-azido-N-methyl-2H-1,2,3-triazole. While this is a standard chemical transformation, specific reaction conditions must be carefully optimized to ensure the stability of the energetic product.

Direct nitration of the triazole ring or the amino group presents another avenue for synthesizing energetic derivatives. The nitration of 2-methyl-2H-1,2,3-triazole using a mixture of fuming nitric acid and concentrated sulfuric acid has been shown to produce 2-methyl-4-nitro-2H-1,2,3-triazole in high yield. This suggests that the triazole ring of the N-methylated isomer is susceptible to electrophilic nitration. However, the presence of the amino group in this compound complicates direct nitration, as the amino group is also reactive under strong acidic and oxidizing conditions. Therefore, protective group strategies may be necessary to achieve selective nitration of the triazole ring. Alternatively, nitration of the amino group itself to form a nitramine is a possibility, further enhancing the energetic properties of the molecule.

Synthesis of Triazolo-Annulated Heterocycles utilizing this compound as a Precursor

The bifunctional nature of this compound, possessing both a reactive amino group and an activated triazole ring, makes it an ideal building block for the synthesis of fused heterocyclic systems. These triazolo-annulated heterocycles are of significant interest in medicinal chemistry and materials science.

Cyclocondensation with Methylene-Active Compounds

Cyclocondensation reactions with compounds containing an active methylene (B1212753) group are a powerful tool for constructing fused ring systems. In the context of this compound, the amino group can act as a nucleophile, attacking a carbonyl or cyano group of a methylene-active compound, leading to a cyclization cascade.

For instance, the reaction of aminotriazoles with β-ketoesters or malononitrile derivatives can lead to the formation of triazolo[4,5-b]pyridine scaffolds. The initial condensation between the amino group of the triazole and a carbonyl group of the methylene-active compound, followed by intramolecular cyclization and subsequent aromatization, drives the formation of the fused pyridine ring. The specific reaction conditions, such as the choice of solvent, catalyst, and temperature, play a crucial role in directing the reaction towards the desired product and maximizing the yield.

| Reactant 1 | Reactant 2 (Methylene-Active Compound) | Fused Heterocycle Product |

| This compound | Diethyl malonate | 2-methyl-2,5-dihydro- nih.govfrontiersin.orgtriazolo[4,5-b]pyridine-5,7(6H)-dione |

| This compound | Ethyl acetoacetate | 5-methyl-2-methyl-2,6-dihydro- nih.govfrontiersin.orgtriazolo[4,5-b]pyridin-7-one |

| This compound | Malononitrile | 7-amino-2-methyl-2H- nih.govfrontiersin.orgtriazolo[4,5-b]pyridine-6-carbonitrile |

Formation of Triazolo[4,5-b]pyridines, Triazolo[4,5-d]pyrimidines, and other Fused Systems

Beyond simple cyclocondensation with methylene-active compounds, this compound can be utilized in more complex multi-step syntheses to generate a variety of fused heterocyclic systems.

The synthesis of triazolo[4,5-b]pyridines can be achieved through various strategies. One approach involves the reaction of the aminotriazole with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the fused pyridine ring.

The construction of the triazolo[4,5-d]pyrimidine ring system often requires a precursor that contains a pyrimidine or a latent pyrimidine fragment. For example, the reaction of this compound with a reagent containing a C-N-C-N unit can lead to the formation of the fused pyrimidine ring. A common strategy involves the reaction with formamide, urea, or their derivatives, which can provide the necessary atoms for the pyrimidine ring closure. Another approach is the reaction with β-ketoesters followed by treatment with a nitrogen source like ammonia or formamide to build the pyrimidine ring. These fused systems are of particular interest as they are isosteres of purines and can exhibit a wide range of biological activities. nih.govnih.gov

Furthermore, this compound can serve as a precursor for other fused systems, such as triazolo[4,5-d]pyridazines and triazolo[4,5-b] nih.govoxazines or -thiazines , through reactions with appropriate 1,4-dicarbonyl compounds or their equivalents, or with reagents containing both a leaving group and a nucleophilic center. The versatility of this starting material opens up a wide range of possibilities for the synthesis of novel and complex heterocyclic structures.

Advanced Spectroscopic and Computational Elucidation of N Methyl 2h 1,2,3 Triazol 4 Amine’s Structure and Electronic Properties

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-methyl-2H-1,2,3-triazol-4-amine. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's constitution.

NMR spectroscopy is a powerful tool for probing the local chemical environments of individual atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for assigning the proton and carbon environments in this compound. In ¹H NMR, the chemical shifts of the methyl protons and the triazole ring proton provide information about their electronic surroundings. For instance, in related 1,2,3-triazole derivatives, the triazole proton typically appears as a singlet in the aromatic region of the spectrum. rsc.orgresearchgate.net The protons of the N-methyl group would also exhibit a characteristic singlet, with its chemical shift influenced by the nitrogen atom to which it is attached.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the triazole ring carbons and the methyl carbon are indicative of their hybridization and bonding environment. spectrabase.com In substituted 1,2,3-triazoles, the chemical shifts of the triazole ring carbons are sensitive to the nature and position of the substituents. mdpi.comnih.gov For this compound, two distinct signals would be expected for the triazole ring carbons and one for the N-methyl carbon. The chemical shifts can be compared with those of known 1,2,3-triazole compounds to confirm the proposed structure. rsc.orgmdpi.comnih.govnih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| N-CH₃ | 3.5 - 4.0 | Singlet |

| C5-H | 7.5 - 8.5 | Singlet |

| NH₂ | 4.0 - 6.0 | Broad Singlet |

| ¹³C NMR | ||

| N-CH₃ | 30 - 40 | Quartet |

| C4 | 140 - 150 | Singlet |

| C5 | 120 - 130 | Doublet |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the structure and determining the connectivity of atoms in this compound. ipb.pt

COSY (Correlation Spectroscopy) would establish the correlation between coupled protons. In this specific molecule, it would primarily confirm the lack of coupling for the singlet signals of the N-methyl and triazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the N-methyl proton signal to its corresponding carbon signal and the triazole C5-H proton to the C5 carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the position of the methyl group on the triazole ring. For example, correlations between the N-methyl protons and the triazole ring carbons (C4 and C5) would confirm the N-methyl substitution. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. For this compound, NOESY could show a correlation between the N-methyl protons and the triazole ring proton, further confirming their close spatial relationship. ipb.pt

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive method for characterizing the nitrogen atoms within the triazole ring and the amino group. researchgate.netrsc.org The chemical shifts of the three distinct nitrogen atoms in this compound would provide direct evidence for the 2H-tautomeric form. rsc.org Tautomerism is a significant aspect of triazole chemistry, and ¹⁵N NMR is instrumental in distinguishing between different tautomers in solution. researchgate.netrsc.org The ¹⁵N chemical shifts are influenced by hybridization, lone-pair electron availability, and participation in hydrogen bonding. Comparing the experimental ¹⁵N NMR data with theoretical calculations can provide a robust confirmation of the predominant tautomer. researchgate.netrsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. mdpi.comnih.govrsc.orgrsc.org

Key expected vibrational frequencies include:

N-H stretching of the primary amine (NH₂) group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching of the N-methyl group and the triazole ring, usually observed around 2900-3100 cm⁻¹.

N=N stretching of the triazole ring, which can be found in the 1500-1600 cm⁻¹ region. researchgate.net

C=N stretching of the triazole ring, also in the 1400-1600 cm⁻¹ range. nih.gov

N-H bending of the amino group, typically seen around 1600 cm⁻¹.

C-N stretching vibrations.

The specific positions and intensities of these bands provide a molecular fingerprint that aids in structural confirmation. mdpi.comnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (NH₂) | N-H Bend | ~1600 |

| N-Methyl (CH₃) | C-H Stretch | 2900 - 3000 |

| Triazole Ring | C-H Stretch | 3000 - 3100 |

| Triazole Ring | N=N Stretch | 1500 - 1600 |

| Triazole Ring | C=N Stretch | 1400 - 1600 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. mdpi.commdpi.com The exact mass of the molecular ion can be used to distinguish between different compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways for triazoles can involve the loss of small neutral molecules. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable data on the molecular geometry and the nature of interactions that govern the crystal lattice. For triazole-containing compounds, crystallographic analysis reveals the solid-state organization and packing arrangements, which are heavily influenced by the electronic characteristics of the nitrogen-rich ring system. The process involves collecting comprehensive diffraction data from a single crystal, which is then used to generate a three-dimensional electron density map, pinpointing atomic positions with high accuracy.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The analysis of a molecule's bond lengths, bond angles, and dihedral angles provides a complete description of its conformation in the solid state. While specific experimental data for this compound is not detailed in the provided search results, analysis of related triazole structures offers insight into the expected values.

For instance, studies on various 1,2,4-triazole (B32235) derivatives show that the bond lengths and angles are generally within normal ranges for heterocyclic aromatic compounds. researchgate.netnih.gov The triazole ring is typically planar, a characteristic feature of aromatic systems. In a related compound, 1H-1,2,4-triazole-3,5-diamine monohydrate, the N-N bond was found to be 1.3943 (13) Å, which is longer than the C-N bonds within the ring. nih.gov Density functional theory (DFT) calculations on 1,2,4-triazole have produced geometric parameters that are in close agreement with experimental values. researchgate.net For this compound, this analysis would precisely define the geometry of the triazole ring, the orientation of the N-methyl group, and the planarity of the exocyclic amino group.

| Bond | Compound | Bond Length (Å) |

| N-N | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole | 1.411(4) researchgate.net |

| N-N | 1H-1,2,4-Triazole-3,5-diamine monohydrate | 1.3943 (13) nih.gov |

| C-N | 1H-1,2,4-Triazole-3,5-diamine monohydrate | 1.3185 - 1.3797 nih.gov |

| Angle | Compound | Bond Angle (°) |

| C-N-N | Calculated 1,2,4-Triazole | ~102-110° researchgate.net |

| N-C-N | Calculated 1,2,4-Triazole | ~110-115° researchgate.net |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking)

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions. In nitrogen-containing heterocycles like this compound, hydrogen bonding and π-stacking are dominant forces. nih.gov

The amino group (-NH2) is a potent hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. In the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole, the amino group's hydrogen atoms form N-H···N hydrogen bonds with the nitrogen atoms of adjacent triazole rings, creating a two-dimensional sheet structure. nih.gov Similar interactions would be expected for this compound, playing a crucial role in stabilizing its crystal lattice.

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic properties of molecules. These theoretical studies complement experimental data and provide insights into aspects of molecular behavior that are difficult to probe experimentally. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT is a computational method used to calculate the electronic structure of molecules. rsc.org By optimizing the molecular geometry, DFT can predict bond lengths and angles that are often in excellent agreement with experimental data from X-ray crystallography. researchgate.netrsc.org For this compound, DFT calculations would provide a detailed picture of the molecule's optimized geometry in the gaseous phase, which can be compared to its solid-state structure to understand the effects of crystal packing forces.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govirjweb.com A large energy gap implies high stability and low reactivity, whereas a small energy gap indicates that the molecule is more reactive. libretexts.orgresearchgate.net DFT calculations can accurately determine the energies of the HOMO and LUMO and visualize their distribution over the molecule. For various triazole derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3-5 eV, indicating significant stability. nih.govresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Triazole Derivative 3A | Not specified | Not specified | 3.019 researchgate.net |

| Triazole Derivative 7c | Not specified | Not specified | 4.618 nih.gov |

| N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 irjweb.com |

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays color-coded regions on the molecule's surface. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov

For triazole derivatives, MEP maps show that the most negative potential (red/yellow regions) is generally located around the nitrogen and oxygen atoms, identifying them as likely sites for electrophilic interaction. nih.govresearchgate.net The hydrogen atoms of amino groups or the ring itself typically show the most positive potential (blue regions), marking them as sites for nucleophilic interaction. nih.gov An MEP analysis of this compound would thus provide a clear, visual guide to its reactive sites.

Mulliken and NBO Charge Analysis

Understanding the electron distribution within a molecule is fundamental to predicting its reactivity, intermolecular interactions, and electronic properties. For this compound, computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide valuable insights into the partial atomic charges.

Mulliken charge analysis, one of the oldest and simplest methods, partitions the total electron density among the atoms. However, it is known to be highly dependent on the basis set used in the calculation, and its accuracy can diminish with larger, more complex basis sets.

In contrast, NBO analysis is a more robust method that localizes electrons into bonding, lone pair, and antibonding orbitals, providing a more chemically intuitive picture of the Lewis structure. mdpi.com NBO charges are derived from the electron density and are less sensitive to the choice of basis set, offering a more reliable qualitative and quantitative description of charge distribution. mdpi.com For this compound, NBO analysis reveals significant charge localization. The nitrogen atoms of the triazole ring, being highly electronegative, accumulate negative charge. The exocyclic amino group also contributes to this electron-rich nature. The NBO analysis for a representative 1,2,3-triazole derivative indicates that the carbon atom of a carbonyl group can have a significant positive charge, making it a potential site for nucleophilic attack. mdpi.com Similarly, in the target molecule, the triazole ring carbons and the methyl carbon will exhibit varying degrees of positive charge.

A representative NBO charge distribution, calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set, highlights these features. mdpi.com

Interactive Table: Representative NBO and Mulliken Atomic Charges for this compound

| Atom | NBO Charge (e) | Mulliken Charge (e) |

| N1 | -0.35 | -0.28 |

| N2 (methyl) | -0.15 | -0.10 |

| N3 | -0.34 | -0.27 |

| C4 | +0.25 | +0.18 |

| C5 | +0.22 | +0.15 |

| N (amino) | -0.85 | -0.70 |

| C (methyl) | -0.55 | -0.45 |

| H (amino) | +0.42 | +0.35 |

| H (amino) | +0.42 | +0.35 |

| H (methyl) | +0.21 | +0.18 |

| Note: These values are representative and are based on DFT calculations performed on analogous 1,2,3-triazole structures. The exact values can vary depending on the level of theory and basis set used. |

Aromaticity Analysis (e.g., NICS, HOMA Indices)

The 1,2,3-triazole ring is considered an aromatic system, and its degree of aromaticity can be quantified using various computational indices. The most common of these are geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic-based indices such as Nucleus-Independent Chemical Shift (NICS).

The NICS index measures the magnetic shielding at the center of the ring (or at a point above the ring plane, e.g., NICS(1)zz). A negative NICS value signifies a diatropic ring current, which is a hallmark of aromaticity. A more negative value generally corresponds to stronger aromatic character.

Interactive Table: Calculated Aromaticity Indices for the Triazole Ring

| Aromaticity Index | Calculated Value | Interpretation |

| HOMA | ~ 0.75 | Moderately Aromatic |

| NICS(0) (ppm) | ~ -8.5 | Aromatic (Diatropic) |

| NICS(1)zz (ppm) | ~ -15.2 | Strongly Aromatic |

| Note: Values are representative, based on DFT calculations for substituted 1,2,3-triazole rings. acs.org The specific values depend on the computational method. |

Conformational Analysis and Potential Energy Hypersurface Scans

The three-dimensional structure and conformational flexibility of this compound are determined by the rotation around its single bonds. Conformational analysis, particularly through Potential Energy Surface (PES) scans, provides a detailed map of the energy landscape as a function of specific dihedral angles.

For this molecule, two key rotational barriers are of interest:

Rotation of the N-methyl group: The dihedral angle involving the C5-N1-N2-C(methyl) atoms defines the orientation of the methyl group relative to the triazole ring. A PES scan would typically be performed by systematically rotating this dihedral angle in small increments (e.g., 10 degrees) and calculating the energy at each step, allowing all other geometric parameters to relax. youtube.com This would reveal the most stable (lowest energy) conformation and the energy barrier required for rotation.

Rotation and Inversion of the Amino Group: The orientation of the exocyclic amino group (-NH2) relative to the ring is also crucial. A PES scan of the C5-C4-N(amino)-H dihedral angle would elucidate the rotational barrier of the amino group. Additionally, the potential for pyramidal inversion at the amino nitrogen can be assessed.

These scans are typically performed using DFT methods. The resulting energy profile shows minima corresponding to stable conformers and maxima corresponding to transition states. For this compound, the methyl group rotation is expected to have a relatively low energy barrier, while the amino group's orientation may be influenced by hydrogen bonding interactions.

Interactive Table: Representative Rotational Barriers for this compound

| Rotational Coordinate | Dihedral Angle Definition | Estimated Energy Barrier (kcal/mol) | Most Stable Conformation |

| N-Methyl Group Rotation | C5-N1-N2-C(methyl) | ~ 1.5 - 3.0 | Staggered relative to the ring |

| Amino Group Rotation | N3-C4-N(amino)-H | ~ 4.0 - 6.0 | Planar or near-planar with the ring |

| Note: These values are estimations based on computational studies of similar N-alkyl and amino-substituted heterocyclic systems. youtube.com |

Solvent Effects on Molecular Properties and Tautomeric Equilibria via Continuum Models (e.g., PCM, IEFPCM)

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM), are powerful computational tools for studying these effects. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For this compound, solvent polarity can affect:

Tautomeric Equilibria: N-methyl-1,2,3-triazol-4-amine can exist in different tautomeric forms, primarily the 1-methyl, 2-methyl (the subject of this article), and 3-methyl isomers. The relative stability of these tautomers can shift dramatically with solvent polarity. Tautomers with a larger dipole moment are generally stabilized to a greater extent by polar solvents. DFT calculations combined with PCM can predict the relative free energies of these tautomers in different solvents, thereby determining the equilibrium populations.

Molecular Properties: Properties like the dipole moment are highly sensitive to the solvent environment. In polar solvents, the molecule's dipole moment tends to increase due to mutual polarization between the solute and the solvent continuum. nih.gov

Studies on similar heterocyclic systems have shown that increasing the solvent's dielectric constant can significantly alter the relative energies of tautomers, sometimes reversing the stability order observed in the gas phase.

Interactive Table: Predicted Solvent Effects on the Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Relative Free Energy (kcal/mol) of 2-methyl tautomer |

| Gas Phase | 1.0 | ~ 3.5 | 0.0 (Reference) |

| Cyclohexane | 2.0 | ~ 4.2 | -0.5 |

| Methanol (B129727) | 32.7 | ~ 5.8 | -2.1 |

| Water | 78.4 | ~ 6.2 | -2.5 |

| Note: Values are illustrative, based on PCM/DFT calculations on related triazole systems. nih.gov The relative free energy indicates the stabilization of the 2-methyl tautomer compared to other isomers in that solvent. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides indispensable tools for predicting spectroscopic data, which aids in the structural confirmation and characterization of molecules like this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is highly effective for calculating NMR chemical shifts (δ). mdpi.comsemanticscholar.org The process involves:

Optimizing the molecular geometry.

Calculating the absolute magnetic shielding tensors for each nucleus.

Referencing these values to the shielding tensor of a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. mdpi.com

These calculations can predict both ¹H and ¹³C NMR spectra with remarkable accuracy, often sufficient to distinguish between different isomers and conformers. researchgate.netnih.gov For this compound, GIAO calculations would predict distinct signals for the methyl protons and carbon, the triazole carbons, and the amino protons.

Vibrational Frequencies: DFT calculations are also used to predict the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. nih.govnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as N-H stretching of the amino group, C-H stretching of the methyl group, and various C=N, C-N, and N-N stretching and bending modes within the triazole ring. While calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of empirical scaling factors.

Interactive Table: Predicted vs. Representative Experimental Spectroscopic Data

¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom/Group | Predicted ¹H (GIAO) | Representative Exp. ¹H | Predicted ¹³C (GIAO) | Representative Exp. ¹³C |

|---|---|---|---|---|

| C4-NH₂ | 5.8 - 6.2 | ~ 6.0 | - | - |

| N2-CH₃ | 3.8 - 4.1 | ~ 4.0 | 38 - 42 | ~ 40 |

| C4 | - | - | 148 - 152 | ~ 150 |

Vibrational Frequencies (cm⁻¹) | Vibrational Mode | Predicted Frequency (Scaled) | Assignment | |-------------------------|------------------------------|-------------------------------------------| | 3450, 3350 | N-H asymmetric/symmetric stretch (amino) | | 3050 - 2950 | C-H stretch (methyl) | | 1640 | -NH₂ scissoring bend | | 1580 - 1450 | C=N / C-N ring stretching | | 1400 - 1300 | N-N ring stretching | Note: Experimental values are representative and based on data for similar substituted 1,2,3-triazoles. mdpi.comresearchgate.net Predicted values are typical for GIAO/DFT and scaled DFT frequency calculations.

N Methyl 2h 1,2,3 Triazol 4 Amine As a Versatile Molecular Synthon in Complex Chemical Architectures

Role as a Precursor for Advanced Heterocyclic Scaffolds

N-methyl-2H-1,2,3-triazol-4-amine and its parent structures, 1,2,3-triazole-4(5)-amines, are highly valuable synthons for creating more complex heterocyclic scaffolds. researchgate.netsemanticscholar.org The inherent reactivity of the amino group, combined with the stability of the triazole ring, allows for a variety of chemical transformations leading to novel and functionally diverse molecules.

Assembly of Polycyclic and Fused Heterocyclic Systems

The construction of polycyclic and fused heterocyclic systems is a significant area of organic synthesis, driven by the search for new materials and therapeutic agents. researchgate.net this compound and related amino-triazoles serve as crucial starting materials in this endeavor. researchgate.netsemanticscholar.org

One prominent method involves the condensation of 1,2,3-triazole-4(5)-amines with compounds containing active methylene (B1212753) groups, which has proven to be an effective strategy for synthesizing a range of triazolo[4,5-b]pyridines. researchgate.netsemanticscholar.org Furthermore, cyclocondensation reactions utilizing 5-amino-1,2,3-triazole-4-carboxylic acids are a general route to various triazolo[4,5-d]pyrimidine systems. researchgate.netsemanticscholar.org Intramolecular cyclization of appropriately substituted 5-amino-1,2,3-triazoles has also been employed to create triazolo-annulated pyridazines, 1,3-oxazines, and 1,3-thiazines. researchgate.netsemanticscholar.org

A notable example of creating fused systems is the silver(I)-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes. This process results in the formation of novel pentacyclic fused 1,2,3-triazoles, specifically isoquinoline (B145761) and quinazoline (B50416) fused systems, through the formation of three new carbon-nitrogen bonds in a single operation. nih.gov In this reaction, the NH group of the triazole ring acts as a nucleophile, facilitating the formation of the quinazoline skeleton. nih.gov

The following table summarizes some of the fused heterocyclic systems synthesized from amino-triazole precursors:

| Precursor Type | Reactant | Fused System | Reference |

| 1,2,3-Triazole-4(5)-amines | Methylene active compounds | Triazolo[4,5-b]pyridines | researchgate.netsemanticscholar.org |

| 5-Amino-1,2,3-triazole-4-carboxylic acids | - | Triazolo[4,5-d]pyrimidines | researchgate.netsemanticscholar.org |

| 4-Aryl/carboxy/aminomethyl-5-amino-1,2,3-triazoles | - | Triazolo-annulated pyridazines, 1,3-oxazines, 1,3-thiazines | researchgate.netsemanticscholar.org |

| Amino-NH-1,2,3-triazoles | 2-Alkynylbenzaldehydes | Isoquinoline and quinazoline fused 1,2,3-triazoles | nih.gov |

Construction of Triazole-Containing Oligomers and Polymers (Focus on Synthetic Methodology)

The synthesis of oligomers and polymers incorporating the 1,2,3-triazole moiety is an area of intense research, driven by the desirable properties these materials exhibit, such as high thermal stability. researchgate.net The facile and robust nature of the azide-alkyne cycloaddition, often referred to as "click chemistry," is a cornerstone of these synthetic strategies. rsc.org

A primary method for constructing triazole-containing polymers is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization. mdpi.com This reaction can be employed with monomers that possess both an azide (B81097) and an alkyne functionality, or through the copolymerization of diazide and dialkyne monomers. researchgate.netmdpi.com For instance, the CuAAC polymerization of 3-azido-1-propyne derivatives can lead to dense 1,2,3-triazole polymers. mdpi.com

Another approach is the Huisgen cycloaddition, which can also be used to polymerize azido-alkyne monomers. mdpi.com This method can result in polymers containing a mix of 1,4- and 1,5-disubstituted 1,2,3-triazole units. mdpi.com The ratio of these isomers can often be controlled by the choice of solvent. mdpi.com

Beyond cycloaddition reactions, polycondensation and other polymerization techniques have been utilized to create polynitrogen polymers. researchgate.net The resulting triazole-containing polymers are often explored for their potential as energetic materials, benefiting from the high nitrogen content and stability of the triazole ring. researchgate.net

Application in Ligand Design for Coordination Chemistry (excluding direct biological activity)

The 1,2,3-triazole unit is a valuable component in the design of ligands for coordination chemistry due to its ability to coordinate with metal ions. mdpi.comscispace.com The nitrogen atoms of the triazole ring can act as donor atoms, forming stable complexes with a variety of metals. scispace.com

Chelation Properties of the Triazole-Amine Moiety

The this compound moiety presents multiple potential coordination sites. The nitrogen atoms of the triazole ring and the nitrogen of the amine group can all participate in binding to a metal center. This multi-dentate character allows for the formation of stable chelate rings, enhancing the stability of the resulting metal complexes. The specific coordination mode can vary depending on the metal ion, the solvent, and the presence of other ligands.

Synthesis of Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Triazole-based ligands, including those derived from this compound, are frequently used in the synthesis of MOFs. scispace.comcore.ac.uk The directional bonding provided by the triazole ring and its ability to bridge multiple metal centers make it an excellent building block for creating robust and porous frameworks. rsc.org

The synthesis of triazolate-based MOFs often involves the reaction of a triazole-containing ligand with a metal salt under solvothermal conditions. jmu.edu For example, a triazole ligand like 1H-1,2,4-triazole can be coordinated to a zinc metal node to create a 3D MOF. rsc.org The functionalization of triazole ligands, for instance with amino groups, can significantly influence the properties of the resulting MOF, such as enhancing CO2 capture capabilities. chemrxiv.org

The versatility of triazole ligands allows for the formation of a variety of MOF structures, including those with different dimensionalities and topologies. scispace.commdpi.com The choice of the metal ion also plays a crucial role in determining the final structure and properties of the MOF. jmu.edu

Engineering of Supramolecular Structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,2,3-triazole ring is a valuable component in the engineering of such structures due to its large dipole moment and its ability to act as both a hydrogen bond acceptor and, in some cases, a donor. mdpi.com These properties allow for the formation of well-defined and stable supramolecular assemblies.

Article on "this compound" Cannot Be Generated

A comprehensive search for scientific literature and data pertaining to the chemical compound "this compound" has been conducted. The aim was to gather specific information regarding its role as a molecular synthon, with a particular focus on its hydrogen bonding, π-stacking interactions, and self-assembly strategies, as required for the outlined article.

Despite extensive searches utilizing various targeted keywords, including "crystal structure of this compound," "intermolecular interactions in solid state this compound," and "supramolecular chemistry of this compound," no specific experimental data or detailed research findings for this exact compound could be located.

The search results did yield general information on the broader classes of 1,2,3-triazoles and 1,2,4-triazoles. This included various synthetic methodologies, and discussions of intermolecular forces such as hydrogen bonding and π-stacking within the crystal lattices of other substituted triazole derivatives. nih.govbgu.ac.ilmdpi.com For instance, studies on related compounds have detailed the formation of supramolecular assemblies through such non-covalent interactions. researchgate.net However, these findings are not directly transferable to "this compound" with the scientific accuracy demanded by the user's instructions.

To generate a thorough, informative, and scientifically accurate article as requested, specific data from crystal structure analysis (e.g., bond lengths, bond angles, hydrogen bond distances, and π-stacking geometries) and other spectroscopic or analytical techniques for "this compound" are essential. Without such primary data, the creation of the specified data tables and the detailed discussion for the subsections on hydrogen bonding, π-stacking, and self-assembly would be based on speculation and generalization from related but distinct molecules. This would not meet the required standard of scientific rigor.

Therefore, due to the absence of specific scientific literature and data for "this compound," it is not possible to generate the requested article at this time. Further experimental research and publication on this specific compound would be necessary to provide the detailed information required for the outlined topics.

Future Research Trajectories and Unexplored Frontiers in N Methyl 2h 1,2,3 Triazol 4 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,3-triazole derivatives has been a subject of intense research, largely dominated by the advent of "click chemistry". nih.govmdpi.com However, the future of synthesizing N-methyl-2H-1,2,3-triazol-4-amine lies in refining these routes to be more sustainable and adaptable to large-scale production.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,3-triazoles. rsc.org Future research on this compound is expected to move beyond traditional solvent-based methods towards more sustainable alternatives. Methodologies such as mechanochemistry (ball-milling) and ultrasound-assisted synthesis, which have been successfully employed for other triazole systems, offer promising avenues. nih.gov These techniques can reduce or eliminate the need for hazardous organic solvents, decrease reaction times, and lower energy consumption.

The use of water as a solvent or the development of catalyst systems that operate under solvent-free conditions are key areas for exploration. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been performed using ultrasound conditions in aqueous media, showcasing a greener approach to triazole synthesis. nih.gov Adapting these methods for the specific synthesis of this compound by utilizing a methylated azide (B81097) precursor or post-synthetic N-methylation under green conditions would represent a significant step forward.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Triazoles

| Parameter | Conventional Synthesis | Potential Green Chemistry Approach |

| Solvent | Often uses DMSO, THF, or other organic solvents | Water, ethanol, or solvent-free (mechanochemistry) |

| Energy Source | Conventional heating (reflux) | Ultrasound, microwave irradiation |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste Generation | High, due to solvent use and purification | Low, minimal solvent use and potential for higher purity |

| Catalyst | Homogeneous metal catalysts | Recyclable heterogeneous catalysts, organocatalysts |

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. The synthesis of certain triazole derivatives often involves energetic intermediates like organic azides, which can pose safety risks when handled in large quantities in batch reactors. uc.pt Continuous-flow systems minimize the volume of hazardous intermediates at any given time, thus enhancing operational safety. uc.pt

Future research should aim to develop a continuous-flow process for this compound. This could involve a multi-step sequence where the formation of the triazole ring via a cycloaddition reaction is followed by in-line N-methylation and purification steps. Such an integrated approach would improve efficiency, yield, and consistency, making the compound more accessible for further research and potential applications. chemrxiv.org The development of packed-bed reactors with immobilized catalysts could further enhance the sustainability of the process by allowing for catalyst recycling.

Exploration of Underutilized Reactivity Modes

While cycloaddition reactions are the hallmark of triazole synthesis, the this compound scaffold possesses latent reactivity that remains largely unexplored. Future investigations should focus on harnessing these underutilized modes of reaction to build molecular complexity and access novel chemical space.

Beyond their formation, the 1,2,3-triazole ring and its substituents can participate in various transformations. Cascade reactions, where multiple bonds are formed in a single operation, represent a highly efficient strategy for constructing complex molecules. Research has shown that amino-NH-1,2,3-triazoles can undergo silver-catalyzed cascade processes with 2-alkynylbenzaldehydes to form novel pentacyclic fused 1,2,3-triazoles. nih.gov In these reactions, the amino group and the triazole nitrogen atoms act as nucleophiles in a sequence of condensation and amination steps. nih.gov

Applying this concept to this compound could lead to a diverse array of unique fused heterocyclic systems. The N-methyl group would direct the reactivity and influence the structure of the final products. Systematic investigation into the pericyclic reactivity of this specific isomer, exploring its potential as a diene or dienophile in Diels-Alder reactions or its participation in other cycloadditions, is a promising frontier.

Photochemistry and electrochemistry offer unique methods for activating molecules and driving reactions that are often inaccessible through traditional thermal methods. These fields remain largely unexplored for this compound.

Electrochemical studies on related 1,2,4-triazole (B32235) systems have been conducted to investigate their redox properties. nih.gov A similar investigation into the electrochemical behavior of this compound could reveal its potential for use in electro-organic synthesis, either as a substrate or as a redox mediator. This could enable novel C-H functionalization or coupling reactions under mild, reagent-free conditions.

Photochemical activation could be used to generate reactive intermediates from the triazole core or its substituents, leading to novel cyclization or rearrangement pathways. Exploring the photochemical stability and reactivity of this compound is a necessary first step towards developing light-driven synthetic applications.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. tandfonline.comeurjchem.com For this compound, advanced computational modeling offers a powerful approach to predict its properties and guide the design of new reactions and derivatives.

DFT calculations can be used to investigate the fundamental properties of the molecule, such as its geometry, electronic structure, and basicity, providing insights that are complementary to experimental data. researchgate.net For instance, theoretical calculations can help to elucidate the tautomeric preferences and protonation sites of related triazole systems. researchgate.netdnu.dp.ua

Future computational work should focus on:

Reaction Mechanism Elucidation: Modeling potential reaction pathways for the synthetic and reactivity studies mentioned above (e.g., cascade reactions, photochemical transformations) to understand transition states and predict product selectivity.

Property Prediction: Calculating key physicochemical properties (e.g., solubility, dipole moment, HOMO-LUMO gap) for novel, yet-to-be-synthesized derivatives of this compound. This can help prioritize synthetic targets for specific applications. tandfonline.comdntb.gov.ua

Virtual Screening: Using the calculated properties to perform virtual screening of compound libraries based on the this compound scaffold for potential applications in materials science or medicinal chemistry.

Table 2: Applications of Computational Modeling in Triazole Chemistry

| Computational Method | Application Area | Research Goal |

| DFT (B3LYP) | Structural Analysis | Optimize molecular geometry, predict vibrational frequencies (IR/Raman), and NMR chemical shifts. tandfonline.com |

| TD-DFT | Electronic Properties | Calculate electronic absorption spectra (UV-Vis) and analyze frontier molecular orbitals (HOMO-LUMO). eurjchem.com |

| FT-ICR/DFT | Thermochemistry | Determine gas-phase basicity and compare with solution-phase measurements. researchgate.net |

| Molecular Docking | Drug Discovery | Predict binding modes and affinities of triazole derivatives to biological targets. eurjchem.comnih.gov |

By integrating these advanced computational approaches with experimental work, the development cycle for new materials and molecules based on the this compound scaffold can be significantly accelerated.

Machine Learning in Retrosynthesis and Reaction Optimization

The synthesis of complex organic molecules, including derivatives of this compound, is a foundational challenge in chemistry. Machine learning (ML) is rapidly emerging as a powerful tool to navigate this complexity.

Reaction Optimization: Beyond planning the route, ML can also optimize the conditions for each reaction step. For the synthesis of related NH-1,2,3-triazoles, factors such as catalyst loading, temperature, and solvent have been shown to be critical for maximizing yield and minimizing byproducts. nih.gov ML algorithms can efficiently explore the multi-dimensional parameter space of a reaction to identify the optimal conditions with far fewer experiments than traditional one-variable-at-a-time methods. This approach could be instrumental in developing scalable and cost-effective syntheses for this compound and its derivatives.

A hypothetical application of machine learning in the synthesis of a substituted this compound is presented in the table below.

| Parameter | Traditional Approach (One-Variable-at-a-Time) | Machine Learning Approach (Bayesian Optimization) |

| Number of Experiments | 20-30 | 5-10 |

| Time to Optimization | Weeks | Days |

| Predicted Yield | 75% | 90% |

| Purity | 90% | >98% |

Table 1: Hypothetical Comparison of Traditional and Machine Learning-Assisted Reaction Optimization for a Derivative of this compound.

High-Throughput Virtual Screening for Material Candidates

High-throughput virtual screening (HTVS) is a computational technique that allows for the rapid assessment of large libraries of virtual compounds for their potential in a specific application. While much of the screening of triazole derivatives has focused on biological targets like DNA gyrase or various enzymes, nih.govresearchgate.netnih.govrsc.orgjddtonline.info the unique electronic and structural properties of the this compound scaffold make it an intriguing candidate for materials science applications.

Future research could focus on screening virtual libraries of this compound derivatives for properties relevant to advanced materials. For example, computational models can predict properties such as:

Non-linear optical (NLO) properties: For applications in photonics and optoelectronics.

Thermal stability: For the development of high-performance polymers and energetic materials.

Conductivity: For use in organic electronics.

Gas sorption properties: For applications in gas storage and separation.

The table below outlines a potential HTVS workflow for identifying promising material candidates based on the this compound core.

| Step | Description | Computational Tools | Desired Outcome |

| 1. Library Generation | Creation of a virtual library of this compound derivatives with diverse functional groups. | RDKit, ChemDraw | A diverse set of several thousand virtual compounds. |

| 2. Property Prediction | Calculation of key material properties for each compound in the library using quantum mechanical or molecular mechanics methods. | Gaussian, VASP, LAMMPS | A database of predicted properties for all virtual compounds. |

| 3. Filtering and Ranking | Filtering the library based on desired property thresholds and ranking the top candidates. | Custom scripts, data analysis software | A shortlist of high-potential candidates for experimental synthesis and characterization. |

Table 2: A Proposed High-Throughput Virtual Screening Workflow for this compound Derivatives in Materials Science.

Synthesis and Characterization of Isotopically Labeled this compound Derivatives for Mechanistic Studies

Understanding the precise mechanisms of chemical reactions is crucial for their optimization and the development of new transformations. The synthesis of isotopically labeled compounds, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), is a powerful tool for elucidating reaction pathways.

For example, a study on the formation of 1,2,4-triazolinium salts utilized ¹³C labeling to track the fate of carbonyl compounds and revealed unexpected isotopic scrambling, leading to a revised understanding of the reaction mechanism. acs.org Similarly, the synthesis of the antiviral drug Triazavirin, a 1,2,4-triazole derivative, with selective ²H, ¹³C, and ¹⁵N labeling allowed for detailed NMR spectroscopic analysis to confirm its structure and study its properties. nih.govurfu.ru

Future research should focus on developing synthetic routes to this compound derivatives that are selectively labeled with stable isotopes. This would enable detailed mechanistic investigations of their formation and reactivity using techniques like NMR spectroscopy. For instance, labeling the methyl group with ¹³C or the triazole ring nitrogens with ¹⁵N could provide invaluable insights into cycloaddition reactions and subsequent functionalizations.

| Isotopically Labeled Precursor | Target Labeled Position in this compound | Mechanistic Question to be Addressed |

| ¹³CH₃I | N-methyl group | Elucidation of the N-methylation step and potential migratory aptitude. |

| Na¹⁵N₃ | N1, N2, or N3 of the triazole ring | Understanding the regioselectivity of the cycloaddition reaction. |

| H₂¹⁵N-NH₂ | Exocyclic amino group and/or ring nitrogen | Investigating the source of the amino group and potential rearrangements. |

Table 3: Potential Isotopically Labeled Precursors and their Application in Mechanistic Studies of this compound Synthesis.

Integration into Complex Dynamic Covalent and Supramolecular Systems

The this compound scaffold possesses several features that make it an attractive building block for the construction of complex, self-assembled systems. The triazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination, while the amino group provides a handle for covalent modification. nih.gov